(BHQ-3)-OSu Hexafluorophosphate: A Comprehensive Technical Guide for Researchers
(BHQ-3)-OSu Hexafluorophosphate: A Comprehensive Technical Guide for Researchers
(BHQ-3)-OSu hexafluorophosphate (B91526) , also known as Black Hole Quencher®-3 succinimidyl ester hexafluorophosphate, is a non-fluorescent "dark" quencher widely utilized in the field of life sciences and diagnostics. Its primary function is to efficiently absorb the fluorescence emission of a nearby fluorophore, dissipating the energy as heat rather than light. This property makes it an invaluable tool for the development of highly sensitive fluorescence-based assays, particularly those relying on Förster Resonance Energy Transfer (FRET). This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
(BHQ-3)-OSu hexafluorophosphate is an amine-reactive derivative of the BHQ-3 dye. The succinimidyl ester (OSu) group readily reacts with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds. The hexafluorophosphate (PF6-) is a non-coordinating anion that acts as a counter-ion, contributing to the stability of the reactive ester.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (BHQ-3)-OSu hexafluorophosphate is presented in the table below.
| Property | Value | Reference(s) |
| Synonyms | BHQ-3 NHS ester hexafluorophosphate, Black Hole Quencher-3 succinimidyl ester hexafluorophosphate | [1][2] |
| Molecular Formula | C37H38F6N7O4P | [1][2] |
| Molecular Weight | 789.71 g/mol | [1][2] |
| Appearance | Dark purple solid | [3] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, methanol, and acetonitrile.[4][5] | |
| Storage and Stability | Store at -20°C, protected from light and moisture.[2][4] The compound is sensitive to moisture and reducing agents like DTT and TCEP, which can lead to its degradation and loss of quenching efficiency.[2][4] The hexafluorophosphate counter-ion contributes to its stability, although hydrolysis can still occur, particularly in non-aqueous environments in the presence of protons.[6] |
Spectroscopic Properties
The absorption spectrum of BHQ-3 is broad, spanning the far-red to near-infrared region, making it an ideal quencher for a range of long-wavelength fluorophores.[7] Its absorption maximum can vary depending on the solvent and its conjugation state.
| Solvent/Condition | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Reference(s) |
| Dichloromethane (DCM) | 678 nm | Not specified | [4][5] |
| Methanol | 656 nm | Not specified | [4][5] |
| Phosphate-Buffered Saline (PBS), pH 7.3 | 615 nm | 40,700 M⁻¹cm⁻¹ | [4][7] |
| Conjugated to the 5'-end of a polyT oligonucleotide (in PCR buffer) | 670 nm | 42,700 M⁻¹cm⁻¹ | [4] |
Quenching Mechanism and Applications
BHQ-3 functions as a highly efficient dark quencher through a combination of two mechanisms: Förster Resonance Energy Transfer (FRET) and static (contact) quenching.[7] In FRET, the excited fluorophore non-radiatively transfers its energy to the proximal BHQ-3 molecule. Static quenching involves the formation of a ground-state complex between the fluorophore and BHQ-3, which prevents fluorescence emission.[7] This dual mechanism results in a high signal-to-noise ratio in assays by minimizing background fluorescence.
The primary applications of (BHQ-3)-OSu hexafluorophosphate lie in the construction of fluorogenic probes for various biological assays:
-
Real-Time Quantitative PCR (qPCR): In dual-labeled probes (e.g., TaqMan probes), BHQ-3 is tethered to one end of an oligonucleotide, and a fluorophore to the other. During PCR, the probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and leading to an increase in fluorescence.[8]
-
Protease Activity Assays: A peptide substrate for a specific protease is labeled with a fluorophore and BHQ-3. In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a "turn-on" fluorescence signal that is proportional to the enzyme's activity.[9]
-
Nucleic Acid Hybridization Assays: Similar to qPCR probes, hybridization probes can be designed to fluoresce only upon binding to their complementary target sequence.
-
Bioimaging: FRET-based probes incorporating BHQ-3 can be used to visualize and quantify specific molecular events within living cells and organisms.[9]
Compatible Fluorophores and Quenching Efficiency
BHQ-3 is most effective at quenching fluorophores that emit in the far-red to near-infrared range (620-730 nm).[7] This includes popular dyes such as Cy5 and Cy5.5. The efficiency of quenching is dependent on the spectral overlap between the fluorophore's emission and the quencher's absorption, as well as the distance between the two molecules.
| Fluorophore | Quenching Efficiency | Reference(s) |
| Cy5 | 89% | [10] |
| Cy5.5 | 84% | [10] |
It is recommended to pair BHQ-3 with fluorophores that have emission maxima between 620 nm and 730 nm for optimal performance.[7][11]
Experimental Protocols
The following are detailed protocols for the conjugation of (BHQ-3)-OSu hexafluorophosphate to proteins and amine-modified oligonucleotides.
Labeling of Proteins and Peptides
This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine (B10760008) residues). The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.
Materials:
-
(BHQ-3)-OSu hexafluorophosphate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein/peptide to be labeled
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-9.0. Note: Avoid buffers containing primary amines, such as Tris.[4]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. Ensure the protein solution is free of any amine-containing contaminants by dialysis or buffer exchange if necessary.
-
Prepare the BHQ-3 Stock Solution: Immediately before use, allow the vial of (BHQ-3)-OSu hexafluorophosphate to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.[12]
-
Perform the Labeling Reaction:
-
Calculate the required volume of the BHQ-3 stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
-
While gently stirring the protein solution, add the BHQ-3 stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]
-
-
Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[14]
-
Purify the Conjugate: Separate the labeled protein from unreacted BHQ-3 and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS or by dialysis against PBS.[13]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of BHQ-3 (e.g., ~670 nm for the conjugate). The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of BHQ-3 at 280 nm.
Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification at the 5' or 3' end, or internally.
Materials:
-
(BHQ-3)-OSu hexafluorophosphate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-modified oligonucleotide
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0.[12]
-
Nuclease-free water
-
Purification supplies (e.g., desalting column, HPLC system)
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-10 mg/mL.[15] If the oligonucleotide is in a buffer containing amines (e.g., Tris), it must be purified first by ethanol (B145695) precipitation or a desalting column.
-
Prepare the BHQ-3 Stock Solution: Immediately before use, prepare a 10 mg/mL solution of (BHQ-3)-OSu hexafluorophosphate in anhydrous DMSO or DMF.[12]
-
Perform the Labeling Reaction:
-
Purify the Labeled Oligonucleotide: Remove unreacted BHQ-3 and byproducts. Common purification methods include:
-
Ethanol Precipitation: This will remove some of the unreacted dye.[15]
-
Desalting Column: Effective for removing small molecules.[12]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the recommended method for achieving high purity and separating labeled from unlabeled oligonucleotides.[16]
-
-
Characterize the Labeled Oligonucleotide:
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for the oligonucleotide) and at the absorption maximum of BHQ-3 (~670 nm) to confirm labeling and estimate the concentration.
-
Mass Spectrometry: Confirm the covalent attachment of the BHQ-3 moiety by analyzing the molecular weight of the product.
-
Design of FRET-Based Probes Using BHQ-3
The design of effective FRET probes requires careful consideration of the donor fluorophore and the quencher, as well as the linker connecting them.
Key Design Principles:
-
Fluorophore-Quencher Pairing: Select a fluorophore with an emission spectrum that significantly overlaps with the absorption spectrum of BHQ-3 (620-730 nm). Suitable fluorophores include Cy5, Alexa Fluor 647, and Cy5.5.[11][17]
-
Linker Design: The linker connecting the fluorophore and BHQ-3 should be designed to maintain a close proximity between the two in the "off" state to ensure efficient quenching. For protease assays, the linker should contain a specific cleavage site for the target protease.[9] For nucleic acid probes, the distance is determined by the oligonucleotide sequence.
-
Assay-Specific Considerations:
-
For qPCR probes, the probe should be designed to have a melting temperature (Tm) that is compatible with the PCR annealing/extension temperature.
-
For protease assays, the peptide substrate should be specific for the target protease to minimize off-target cleavage.
-
Conclusion
(BHQ-3)-OSu hexafluorophosphate is a powerful and versatile tool for the development of sensitive and specific fluorescence-based assays. Its broad absorption in the far-red and near-infrared spectrum, coupled with its high quenching efficiency, makes it an excellent choice for quenching a variety of long-wavelength fluorophores. By following the detailed protocols and design principles outlined in this guide, researchers can effectively utilize this reagent to create robust probes for a wide range of applications in molecular biology, diagnostics, and drug discovery.
References
- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. interchim.fr [interchim.fr]
- 5. BHQ-3 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BHQ-3 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Cy5/BHQ dye–quencher pairs in fluorogenic qPCR probes: effects of charge and hydrophobicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 11. idtdna.com [idtdna.com]
- 12. glenresearch.com [glenresearch.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
